molecular formula C12H9F3N2 B13194463 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine

Cat. No.: B13194463
M. Wt: 238.21 g/mol
InChI Key: DCFVBCKDPMOVQU-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine is an organic compound with the molecular formula C12H9F3N2. It is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to a benzenamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzenamine with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent against antibiotic-resistant bacteria.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell function and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

4-pyridin-3-yl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-8(3-4-11(10)16)9-2-1-5-17-7-9/h1-7H,16H2

InChI Key

DCFVBCKDPMOVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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